(2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O6/c24-17(7-4-12-2-1-3-14(10-12)23(25)26)20-19-22-21-18(29-19)13-5-6-15-16(11-13)28-9-8-27-15/h1-7,10-11H,8-9H2,(H,20,22,24)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZYPRMUQVMXFK-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide is a compound of interest due to its potential biological activities. This compound features a complex structure that includes a benzodioxin moiety and an oxadiazole ring, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound is categorized under the cinnamamides and secondary carboxamides. Its unique structure contributes to its biological activity, particularly in enzyme inhibition and potential anticancer properties.
1. Enzyme Inhibition
Research has demonstrated that derivatives of oxadiazole, including compounds similar to this compound, exhibit significant enzyme inhibitory activities:
- Acetylcholinesterase (AChE) Inhibition : Compounds with oxadiazole rings have shown promising results in inhibiting AChE. For instance, derivatives were screened for their ability to inhibit AChE with IC50 values indicating moderate to high activity . This suggests potential applications in treating Alzheimer's disease through cholinergic modulation.
- α-glucosidase Inhibition : The compound was also evaluated for its α-glucosidase inhibitory potential. Inhibitors of this enzyme are crucial in managing Type 2 Diabetes Mellitus (T2DM). Studies indicated that certain derivatives displayed competitive inhibition against α-glucosidase .
2. Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. The introduction of electron-withdrawing groups (EWGs) such as nitro groups significantly enhances the cytotoxicity against various cancer cell lines:
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| 17a | MCF-7 | 0.65 |
| 17b | HeLa | 2.41 |
These findings suggest that modifications to the oxadiazole structure can lead to increased potency against cancer cells .
3. Antioxidant Properties
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit antioxidant activity. This is attributed to their ability to scavenge free radicals and inhibit oxidative stress pathways . Such properties are beneficial for developing therapeutics aimed at diseases related to oxidative damage.
Case Study 1: AChE Inhibition
In a study evaluating various oxadiazole derivatives for AChE inhibition, it was found that compounds with specific substituents on the aromatic rings exhibited enhanced binding affinities. The study utilized molecular docking techniques to elucidate the interaction mechanisms between these compounds and the enzyme active sites .
Case Study 2: Cytotoxicity Against Cancer Cells
A series of synthesized oxadiazole derivatives were tested against different cancer cell lines (e.g., MCF-7 and HeLa). The results showed that modifications such as adding nitro groups significantly increased cytotoxicity. These compounds were further analyzed for their effects on cell cycle progression and apoptosis induction mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Oxadiazole-Benzodioxin Core : The target compound shares the 1,3,4-oxadiazole-benzodioxin core with compounds 19 () and the acetamide derivatives in . This core is associated with enzyme inhibition (e.g., Ca²⁺/calmodulin) and antibacterial activity .
Pharmacological Targets : While D4476 () and AMG 9810 () target immune cells and TRPV1 receptors, respectively, oxadiazole-benzodioxin derivatives () focus on enzyme inhibition or antibacterial effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, including condensation of 1,3,4-oxadiazole precursors with substituted acryloyl chlorides. Key steps require precise temperature control (e.g., reflux in anhydrous solvents like THF or DMF) and stoichiometric optimization of coupling agents. For example, intermediates like 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine can be prepared via cyclization of thiosemicarbazides with carbon disulfide under basic conditions . Monitoring reaction progress via HPLC and NMR ensures purity (>95%) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving stereochemistry and bond angles, particularly for the (2E)-configured enamide moiety . Spectroscopic techniques like H/C NMR and FT-IR validate functional groups (e.g., nitrophenyl C=O stretch at ~1680 cm) . Computational methods (DFT/B3LYP) predict electronic properties such as HOMO-LUMO gaps, which correlate with photostability and reactivity .
Q. What are the common chemical reactions involving the 1,3,4-oxadiazole and nitro groups in this compound?
- Methodological Answer : The oxadiazole ring undergoes nucleophilic substitution at the 2-position, while the nitro group participates in reduction (e.g., catalytic hydrogenation with Pd/C to amine) or electrophilic aromatic substitution. For example, the nitro group can be reduced to an amine under H/Ni conditions, enabling further derivatization . Reactivity studies should employ TLC and mass spectrometry to track intermediates .
Q. How can computational modeling guide the design of derivatives with enhanced properties?
- Methodological Answer : Integrated computational workflows (e.g., molecular docking, MD simulations) predict binding affinities to biological targets like kinases or enzymes. For photophysical properties (e.g., fluorescence), TD-DFT calculations optimize π-conjugation in the benzodioxin-oxadiazole system . Solvent effects are modeled using COSMO-RS to assess solubility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?
- Methodological Answer : Systematic substitution of the benzodioxin, oxadiazole, and nitrophenyl moieties is performed. For example:
- Replace the 3-nitrophenyl group with 4-cyano or 4-methoxy variants to assess electronic effects.
- Modify the benzodioxin ring with halogen substituents (e.g., Cl, F) to study steric and hydrophobic interactions.
Bioactivity is tested via in vitro assays (e.g., enzyme inhibition, cytotoxicity), with statistical analysis (ANOVA) to identify significant trends .
Q. What strategies resolve contradictions between crystallographic data and computational structural predictions?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., enamide C=C vs. DFT predictions) are addressed by refining computational parameters (e.g., basis sets, solvent models) and validating with high-resolution XRD (R-factor < 5%). SHELXL’s TWIN/BASF commands can model twinning or disorder in crystals . Comparative studies using multiple software (e.g., Gaussian vs. ORCA) ensure robustness .
Q. How can pharmacophore modeling identify potential biological targets for this compound?
- Methodological Answer : Pharmacophore features (e.g., hydrogen bond acceptors from oxadiazole, hydrophobic regions from benzodioxin) are mapped using tools like Schrödinger’s Phase. Virtual screening against databases (e.g., ChEMBL, PDB) prioritizes targets like COX-2 or EGFR kinases. MD simulations (50 ns) validate binding stability . Experimental validation via SPR or ITC quantifies binding constants .
Q. What experimental design principles mitigate data variability in SAR or synthesis studies?
- Methodological Answer : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) and minimize batch-to-batch variability. For bioassays, orthogonal assays (e.g., fluorescence-based and colorimetric) cross-validate activity. Statistical tools like PCA or PLS-R identify confounding variables (e.g., solvent purity) .
Q. How can flow chemistry improve scalability and reproducibility of the synthesis?
- Methodological Answer : Continuous-flow reactors enable precise control of exothermic steps (e.g., nitro group reductions) with inline IR monitoring. For example, Swern oxidation analogs can be adapted for flow systems to enhance yield (>80%) and reduce side products . DOE-driven optimization identifies critical parameters (residence time, mixing efficiency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
